N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a pyridine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the construction of the pyridine ring. Common reagents used in these reactions include hydrazine derivatives, chlorobenzene, and pyridine derivatives. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-benzyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazole and pyridine derivatives, such as:
- 4-(1H-pyrazol-4-yl)pyridine
- 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21ClN6O |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21ClN6O/c1-16-23-21(12-22(29-24(23)31(2)30-16)18-8-10-19(26)11-9-18)25(33)28-20-13-27-32(15-20)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,28,33) |
InChI Key |
CFBCMSCMOYJVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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